Lanreotide
CAS No.: 108736-35-2
VCID: VC0011836
Molecular Formula: C54H69N11O10S2
Molecular Weight: 1096.3 g/mol
* For research use only. Not for human or veterinary use.

Description | Lanreotide is an injectable medication and a synthetic version of the hormone somatostatin, which occurs naturally in the body . It is a long-acting somatostatin analog, similar to octreotide . As a synthetic octapeptide, lanreotide functions similarly to natural somatostatin by regulating various processes in the body, decreasing the secretion of certain hormones, and inhibiting the growth and survival of some cells . It is sold under the brand name Somatuline, among others . This medication is primarily used for the long-term treatment of acromegaly, a hormonal disorder characterized by excessive growth hormone production . Lanreotide is prescribed when surgery or radiotherapy are not viable or have proven inadequate . Furthermore, it is indicated for treating certain neuroendocrine tumors (NETs) located in the gastrointestinal tract or pancreas that have spread or cannot be surgically removed . It can also alleviate carcinoid syndrome, which is associated with NETs, by reducing the need for short-acting somatostatin medications . In the United States and Canada, lanreotide is specifically indicated for acromegaly treatment . In the United Kingdom, its use extends to treating thyrotrophic adenoma, a rare pituitary gland tumor that secretes thyroid-stimulating hormone (TSH) . Lanreotide has demonstrated activity against non-endocrine tumors and is under investigation, along with other somatostatin analogs, as a potential general antitumor agent . Specifically, in December 2014, the U.S. Food and Drug Administration (FDA) approved lanreotide for treating unresectable, well- or moderately-differentiated, locally advanced or metastatic gastroenteropancreatic neuroendocrine tumors (GEP-NETs) . It is also used in the treatment of polycystic liver disease, where it has been shown to reduce liver volume . Lanreotide functions through the activation of somatostatin receptors, which inhibits growth hormone release, induces cell cycle arrest or apoptosis, and reduces the production of substances that support tumor growth and angiogenesis . |
---|---|
CAS No. | 108736-35-2 |
Product Name | Lanreotide |
Molecular Formula | C54H69N11O10S2 |
Molecular Weight | 1096.3 g/mol |
IUPAC Name | (4R,7S,10S,13R,16R,19S)-10-(4-aminobutyl)-N-[(3S)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
Standard InChI | InChI=1S/C54H69N11O10S2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)/t30-,38-,40-,41+,42+,43+,44-,45-,46?/m0/s1 |
Standard InChIKey | PUDHBTGHUJUUFI-MDICWYLLSA-N |
SMILES | CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N |
Canonical SMILES | CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N |
Synonyms | 188Re-lanreotide 2-naphthylalanyl-cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)-threoninamide BIM 23014 BIM 23014C BIM-23014 DC 13-116 DC-13-116 DC13-116 L-Threoninamide, 3-(2-naphthalenyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-, cyclic (2-7)-disulfide lanreotide lanreotide acetate lanreotide-SR Nal-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)-Thr-NH2 Nal-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)Thr-NH2 naphthalenyl-cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)threoninamide naphthyl-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)Thr-NH2 Somatulin Somatulina Somatuline |
Reference | 1: Prasad V, Srirajaskanthan R, Toumpanakis C, Grana CM, Baldari S, Shah T, Lamarca A, Courbon F, Scheidhauer K, Baudin E, Truong Thanh XM, Houchard A, Dromain C, Bodei L. Lessons from a multicentre retrospective study of peptide receptor radionuclide therapy combined with lanreotide for neuroendocrine tumours: a need for standardised practice. Eur J Nucl Med Mol Imaging. 2020 Feb 15. doi: 10.1007/s00259-020-04712-2. [Epub ahead of print] PubMed PMID: 32062681. 2: Adelman DT, Van Genechten D, Megret CM, Truong Thanh XT, Hand P, Martin WA. Correction to: Co-Creation of a Lanreotide Autogel/Depot Syringe for the Treatment of Acromegaly and Neuroendocrine Tumours Through Collaborative Human Factor Studies. Adv Ther. 2020 Feb;37(2):975-976. doi: 10.1007/s12325-020-01226-z. PubMed PMID: 31953807. 3: Ghidini A, Petrelli F, Fazio I, Santangelo D. Role of lanreotide in an elderly patient with Merkel cell carcinoma. Dermatol Ther. 2020 Jan;33(1):e13206. doi: 10.1111/dth.13206. Epub 2020 Jan 8. PubMed PMID: 31886588. 4: Petersenn S, Houchard A, Sert C, Caron PJ; PRIMARYS Study Group. Predictive factors for responses to primary medical treatment with lanreotide autogel 120 mg in acromegaly: post hoc analyses from the PRIMARYS study. Pituitary. 2019 Dec 26. doi: 10.1007/s11102-019-01020-3. [Epub ahead of print] PubMed PMID: 31879842. 5: Blot K, Duchateau L, Lescrauwaet B, Liyanage N, Ray D, Mirakhur B, Vinik AI. A Patient-Reported Outcomes Analysis Of Lanreotide In The Treatment Of NETs Patients With Carcinoid Syndrome: Evidence From The ELECT Trial. Patient Relat Outcome Meas. 2019 Oct 29;10:335-343. doi: 10.2147/PROM.S219982. eCollection 2019. PubMed PMID: 31754316; PubMed Central PMCID: PMC6825468. 6: Wauters L, Arts J, Caenepeel P, Holvoet L, Tack J, Bisschops R, Vanuytsel T. Efficacy and safety of lanreotide in postoperative dumping syndrome: A Phase II randomised and placebo-controlled study. United European Gastroenterol J. 2019 Oct;7(8):1064-1072. doi: 10.1177/2050640619862166. Epub 2019 Jun 27. PubMed PMID: 31662863; PubMed Central PMCID: PMC6794701. 7: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548368/ PubMed PMID: 31643689. 8: Adelman DT, Van Genechten D, Megret CM, Truong Thanh XT, Hand P, Martin WA. Co-Creation of a Lanreotide Autogel/Depot Syringe for the Treatment of Acromegaly and Neuroendocrine Tumours Through Collaborative Human Factor Studies. Adv Ther. 2019 Dec;36(12):3409-3423. doi: 10.1007/s12325-019-01112-3. Epub 2019 Oct 14. Erratum in: Adv Ther. 2020 Feb;37(2):975-976. PubMed PMID: 31612358; PubMed Central PMCID: PMC6860467. 9: Huynh L, Cai B, Cheng M, Lax A, Lejeune D, Duh MS, Kim MK. Analysis of Real-World Treatment Patterns, Healthcare Resource Utilization, and Costs Between Octreotide and Lanreotide Among Patients With Neuroendocrine Tumors. Pancreas. 2019 Oct;48(9):1126-1135. doi: 10.1097/MPA.0000000000001403. PubMed PMID: 31593022. 10: Faggiano A, Modica R, Lo Calzo F, Camera L, Napolitano V, Altieri B, de Cicco F, Bottiglieri F, Sesti F, Badalamenti G, Isidori AM, Colao A. Lanreotide Therapy vs Active Surveillance in MEN1-Related Pancreatic Neuroendocrine Tumors < 2 Centimeters. J Clin Endocrinol Metab. 2020 Jan 1;105(1). pii: dgz007. doi: 10.1210/clinem/dgz007. PubMed PMID: 31586182. |
PubChem Compound | 138393800 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume